4-(1,3-Dithiolan-2-yl)benzaldehyde
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Overview
Description
4-(1,3-Dithiolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dithiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1,3-Dithiolan-2-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan ring .
Industrial Production Methods: The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dithiolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-(1,3-Dithiolan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the benzaldehyde moiety.
Scientific Research Applications
Chemistry: 4-(1,3-Dithiolan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through thioacetalization reactions .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders .
Industry: In industrial applications, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzaldehyde, particularly in its role as a tyrosinase inhibitor, involves the competitive inhibition of the enzyme’s active site. The 1,3-dithiolan ring interacts with the enzyme, preventing the oxidation of tyrosine to melanin, thereby reducing melanin production .
Comparison with Similar Compounds
- 4-(1,3-Dioxolan-2-yl)benzaldehyde
- 4-(1,3-Dithian-2-yl)benzaldehyde
Comparison: 4-(1,3-Dithiolan-2-yl)benzaldehyde is unique due to the presence of the 1,3-dithiolan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
78784-21-1 |
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Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10OS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 |
InChI Key |
UQIJTKOWGZDOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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